Q Bu-i
Description
Properties
Molecular Formula |
C11H22BrN |
|---|---|
Molecular Weight |
248.20 Da. |
Appearance |
colorless crystal powder. |
Purity |
min. 98%. (NMR (D2O)) |
Synonyms |
1-isobutylquinuclidinium bromide, N-isobutylquinuclidinium bromide. |
Origin of Product |
United States |
Synthetic Methodologies for Chemical Compound Q Bu I and Analogous Structures
Strategic Design and Retrosynthetic Analysis for the Q Bu-i Skeleton
The synthetic strategy for the this compound skeleton, an N-isobutylquinolinium salt, begins with a retrosynthetic analysis to identify key bond disconnections and viable starting materials. The primary disconnection severs the N-isobutyl bond, leading to two fundamental precursors: a quinoline derivative and an isobutylating agent. This approach is advantageous as it allows for the separate synthesis and modification of both fragments before their final coupling.
A second retrosynthetic approach involves the disassembly of the quinoline ring itself. Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer synthesis, can be envisioned. rsc.orgnih.govresearchgate.net For instance, a Friedländer approach would retrospectively disconnect the quinoline ring to an ortho-aminobenzaldehyde and a ketone containing the isobutyl-amino moiety. However, the former strategy of late-stage N-alkylation is often more convergent and modular for creating a library of analogous structures.
The choice of strategy depends on the desired substitution pattern on the quinoline core. If complex substituents are required, building the quinoline ring from simpler, appropriately functionalized precursors might be more efficient. Conversely, for derivatization of a common quinoline core with various N-alkyl groups, the late-stage N-alkylation is preferable.
Precursor Synthesis and Stereochemical Control in this compound Formation
The synthesis of the this compound skeleton necessitates the preparation of a quinoline precursor and an isobutylating agent, with careful consideration of stereochemical outcomes where applicable.
Approaches to Stereoselective Quaternization
The quaternization of the nitrogen atom in a quinoline derivative with an isobutyl group introduces a new substituent on the nitrogen. While the isobutyl group itself is achiral, if the quinoline precursor possesses chirality, the N-alkylation can lead to the formation of diastereomers. The stereoselectivity of this process can be influenced by several factors, including the steric hindrance of the quinoline substituents and the reaction conditions.
Application of Protecting Groups in Complex this compound Synthesis
In the synthesis of complex organic molecules, protecting groups are often indispensable for masking reactive functional groups to prevent unwanted side reactions. acs.org For the synthesis of a substituted this compound, protecting groups may be required on the quinoline precursor. For example, hydroxyl or amino groups on the quinoline ring would likely need to be protected during the N-alkylation step to prevent O- or N-alkylation.
Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl (B1604629) ethers, which are stable under many reaction conditions and can be selectively removed. Amino groups can be protected as carbamates (e.g., Boc or Cbz) or amides. The choice of protecting group depends on its stability towards the N-alkylation conditions and the orthogonality of its removal with respect to other protecting groups in the molecule. nih.gov For instance, if the synthesis involves both acid-labile and hydrogenolysis-labile protecting groups, a careful strategic selection is necessary to ensure selective deprotection at the desired stages. ethz.ch
Development and Optimization of Novel Reaction Pathways for this compound Production
The quaternization of quinolines to form N-alkylquinolinium salts like this compound is a well-established transformation. nih.gov Traditionally, this is achieved by reacting the quinoline with an alkyl halide, in this case, isobutyl bromide or iodide, often in a suitable solvent with heating. nih.gov
More recent advancements have focused on developing milder and more efficient protocols. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of N-alkyl heterocyclic quaternary ammonium (B1175870) salts. researchgate.net
Furthermore, multicomponent reactions have emerged as a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step. A four-component coupling of an N-substituted aniline, an aldehyde, an alkyne, and an acid has been developed for the synthesis of a variety of N-substituted quinolinium salts under mild conditions. nih.gov This approach offers a high degree of molecular diversity and could be adapted for the synthesis of this compound and its analogs.
The table below summarizes various synthetic approaches to N-alkyl quinolinium salts.
| Method | Description | Advantages | Disadvantages |
| Direct N-Alkylation | Reaction of a quinoline with an alkyl halide. | Simple, straightforward. | Can require harsh conditions. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the N-alkylation reaction. | Faster reaction times, often higher yields. | Requires specialized equipment. |
| Four-Component Coupling | Condensation of an aniline, aldehyde, alkyne, and acid. | High efficiency and molecular diversity. | May have limitations in substrate scope. |
Post-Synthetic Derivatization and Functionalization of the this compound Core
The quinolinium core of this compound is susceptible to a variety of post-synthetic modifications, allowing for the generation of a diverse range of derivatives. The presence of the positive charge on the nitrogen atom activates the quinolinium ring towards nucleophilic attack, particularly at the C2 and C4 positions.
Reductive functionalization is a powerful strategy to introduce substituents onto the quinolinium core. chemrxiv.org This can be achieved through a partial reduction of the aromatic ring to form an enamine intermediate, which can then be trapped by various electrophiles. ethz.chchemrxiv.org This method allows for the introduction of alkyl, acyl, and other functional groups at positions that are not easily accessible through traditional electrophilic aromatic substitution.
Transition metal-catalyzed C-H functionalization has also emerged as a versatile tool for the direct derivatization of quinolines and their N-oxides. nih.gov For example, rhodium(III)-catalyzed C8-alkylation of quinoline N-oxides with maleimides has been reported. chemrxiv.org While this is performed on the N-oxide, subsequent reduction would yield the C8-functionalized quinoline, which could then be N-alkylated to the corresponding this compound derivative.
The table below provides examples of post-synthetic functionalization reactions applicable to the this compound core.
| Reaction Type | Reagents and Conditions | Position of Functionalization |
| Reductive Alkylation | Formic acid, Rh-catalysis, electrophile (e.g., aldehyde) | C4 |
| Reductive Hydroxymethylation | Formaldehyde, Ir-catalysis | C4 |
| C-H Arylation (of N-oxide) | Arylboronic acid, Pd-catalysis | C2 or C8 |
| C-H Alkenylation (of N-oxide) | Alkene, Rh-catalysis | C2 |
Advanced Structural Elucidation and Spectroscopic Characterization of Chemical Compound Q Bu I
High-Resolution Spectroscopic Techniques for Molecular Architecture Confirmation
High-resolution spectroscopic methods are indispensable tools in determining the precise arrangement of atoms within a molecule. These techniques provide complementary information that, when combined, allows for the confident assignment of a compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quaternary Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure and dynamics of molecules. It relies on the magnetic properties of atomic nuclei. For quaternary systems, which involve molecules containing four different substituents attached to a central atom (though the term "quaternary systems" in NMR context more commonly refers to carbons bonded to four other carbons or carbons lacking directly bonded hydrogens, or can refer to mixtures/multi-component systems), various NMR experiments are employed.
Proton NMR (¹H NMR) provides information about the number and types of hydrogen atoms and their local electronic environment, as well as their connectivity through spin-spin coupling. Carbon-13 NMR (¹³C NMR) reveals the different types of carbon atoms present in the molecule. Advanced NMR techniques such as two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing correlations between protons and carbons, including those separated by multiple bonds. These 2D methods are particularly valuable for complex molecules, helping to build a comprehensive picture of the molecular connectivity.
Vibrational (Infrared, Raman) Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the types of chemical bonds. These techniques measure the vibrations of atoms within a molecule when exposed to infrared light (IR) or monochromatic light (Raman).
Infrared spectroscopy identifies functional groups by analyzing the absorption of infrared radiation at specific frequencies, corresponding to characteristic molecular vibrations (stretching, bending, wagging motions). Different functional groups absorb at predictable wavenumbers, allowing for their identification.
Raman spectroscopy, a complementary technique, measures the inelastic scattering of light by molecules. It provides information about molecular vibrations that cause a change in polarizability. Raman active vibrations often involve non-polar bonds or symmetric vibrations, which may be weak or absent in IR spectra. The combined data from IR and Raman spectroscopy offers a more complete profile of the functional groups and molecular backbone.
Advanced Mass Spectrometry for Isotopic and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of a molecule.
Various ionization techniques, such as Electrospray Ionization (ESI) or Electron Ionization (EI), are used to generate ions from the sample. Tandem mass spectrometry (MS/MS or MS²) involves the fragmentation of selected ions and analysis of the resulting fragment ions. The fragmentation patterns are characteristic of the molecule's structure, as bonds break in predictable ways. Analyzing these patterns helps in piecing together the molecular structure. Isotopic analysis, which measures the relative abundance of naturally occurring isotopes, can further confirm the elemental composition and provide clues about the presence of certain elements like chlorine or bromine.
X-ray Diffraction for Solid-State Crystal Structure Determination of Q Bu-i
X-ray Diffraction (XRD), specifically single-crystal X-ray diffraction, is the most definitive technique for determining the three-dimensional structure of a crystalline solid at the atomic level. By analyzing the diffraction pattern produced when X-rays interact with the electrons of a crystal, the arrangement of atoms in the crystal lattice can be determined. This provides precise bond lengths, bond angles, and torsional angles, offering unambiguous confirmation of the molecular structure and its solid-state conformation. Obtaining suitable single crystals of "this compound" would be a prerequisite for this analysis.
Chiral Analysis and Stereoisomer Characterization of this compound
Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical aspect of structural characterization, particularly for compounds with stereocenters. Identifying and separating stereoisomers (enantiomers and diastereomers) is essential as they can exhibit different physical, chemical, and biological properties. idrblab.netidrblab.net
Chromatographic Methods for Enantiomer and Diastereomer Separation
Chromatographic methods are widely used for the separation and analysis of stereoisomers. Chiral chromatography employs a stationary phase that is capable of selectively interacting with one stereoisomer over the other, allowing for their separation. idrblab.net
Spectropolarimetric Techniques for Optical Purity Assessment
Based on available information, the chemical compound referred to as "this compound" is likely 1-n-butylquinuclidinium bromide. While detailed research findings specifically on the spectropolarimetric characterization and optical purity assessment of 1-n-butylquinuclidinium bromide were not extensively available in the consulted literature, spectropolarimetric techniques are well-established methods for evaluating the optical purity of chiral compounds, including quinuclidine (B89598) derivatives.
Spectropolarimetry involves measuring the interaction of polarized light with a substance. For assessing optical purity, the primary techniques are optical rotation and circular dichroism (CD).
Optical rotation measures the ability of a chiral substance to rotate the plane of linearly polarized light. The magnitude and direction of the rotation are specific to the chiral compound and its enantiomeric excess. A pure enantiomer will exhibit a maximum specific rotation ([α]), while a racemic mixture (equal parts of both enantiomers) will show no optical rotation. The optical purity or enantiomeric excess (ee) of a sample can be determined by comparing its observed optical rotation to the specific rotation of the pure enantiomer.
Circular dichroism spectroscopy, on the other hand, measures the differential absorption of left and right circularly polarized light by a chiral substance. CD provides information about the presence of chiral chromophores and their electronic transitions, offering a more detailed insight into the chiral properties of a molecule. CD spectra can be used to identify the absolute configuration of a chiral center and to quantify the enantiomeric composition of a mixture. Studies on other chiral quinuclidine derivatives have utilized CD spectroscopy to investigate their chirality and enantiomeric purity.
For a compound like 1-n-butylquinuclidinium bromide, if it exists as a chiral salt (e.g., if the quinuclidine ring had a chiral center, which the basic quinuclidine structure does not, but substituted derivatives could), spectropolarimetric techniques would be applicable. The quinuclidine moiety itself is a bicyclic amine. Quaternization with a group like n-butyl results in a positively charged nitrogen. Chirality in such a compound would arise from asymmetry elsewhere in the molecule, for instance, on a substituent attached to the quinuclidine ring or potentially due to restricted rotation or conformation in certain substituted quinuclidinium salts.
The application of optical rotation and CD to a chiral sample of 1-n-butylquinuclidinium bromide would involve preparing a solution of the compound and measuring its optical rotation at a specific wavelength (commonly the sodium D line at 589 nm) using a polarimeter. CD spectra would be recorded across a range of wavelengths where the molecule absorbs light. The intensity of the CD signals would be directly proportional to the enantiomeric excess of the sample.
Mechanistic Investigations and Chemical Reactivity of Chemical Compound Q Bu I
Reaction Kinetics and Thermodynamics of the Quaternary Nitrogen Center in Q Bu-i
The quaternary nitrogen center in a compound like hypothetical this compound is characterized by its stable, tetravalent, positively charged state. Unlike primary, secondary, or tertiary amines, the quaternary ammonium (B1175870) cation does not possess a proton on the nitrogen that can be abstracted under typical conditions, nor does it have a lone pair of electrons available for donation. This inherent electronic configuration dictates its reactivity profile.
From a thermodynamic perspective, the formation of a quaternary ammonium center involves the alkylation or arylation of a tertiary amine. This process is generally exothermic, driven by the formation of a stable ionic species. The stability of the resulting quaternary ammonium cation is influenced by the nature and steric bulk of the attached organic groups.
Kinetically, reactions involving the quaternary nitrogen center itself, beyond its formation, are limited. The positive charge and the absence of easily accessible orbitals for interaction with electrophiles or nucleophiles mean the nitrogen atom is largely unreactive under many standard reaction conditions. However, the presence of the positive charge can significantly influence the reactivity of the surrounding molecular structure through inductive effects.
While the quaternary nitrogen center is generally stable, reactions involving the cleavage of the C-N bonds attached to it can occur under specific, often harsh, conditions. These reactions, such as Hofmann elimination in the presence of a strong base and heat, or nucleophilic attack on a substituent leading to dealkylation, have specific kinetic profiles dependent on factors like temperature, concentration of reagents, and the nature of the leaving group (in the case of dealkylation precursors) or the substituents (for elimination reactions). The thermodynamics of these degradation pathways would involve the energy changes associated with breaking C-N bonds and forming new bonds.
The study of reaction energetics, combining thermodynamics and kinetics, allows for the prediction of reaction feasibility and rate. webassign.netlibretexts.orguml.edulibretexts.orgnthu.edu.tw Thermodynamics focuses on the energy difference between reactants and products, indicating how much product can be obtained at equilibrium. webassign.netlibretexts.orglibretexts.org Kinetics, on the other hand, studies the reaction rate and mechanism, which is determined by the activation energy barrier that must be overcome. libretexts.orglibretexts.orgnthu.edu.tw For reactions involving quaternary ammonium compounds, understanding these principles is crucial for predicting their behavior under various conditions.
Pathways of Chemical Stability and Degradation in Controlled Environments
Quaternary ammonium compounds are generally known for their stability, particularly their permanent charge independent of pH. wikipedia.org However, they are susceptible to degradation under certain controlled environments, primarily through pathways that involve cleavage of the bonds to the quaternary nitrogen.
One significant degradation pathway is the Hofmann elimination, which occurs when a quaternary ammonium hydroxide (B78521) salt with a β-hydrogen atom is heated. This reaction leads to the formation of an alkene, a tertiary amine, and water. The ease of Hofmann elimination is influenced by the nature of the substituents, with bulkier groups and higher temperatures generally favoring the reaction.
Another degradation pathway can involve nucleophilic attack on one of the carbon atoms directly bonded to the nitrogen, leading to dealkylation and formation of a tertiary amine and a substituted product. This is less common for simple alkyl groups but can occur with activated substituents (e.g., benzyl (B1604629) groups) or under very strong nucleophilic conditions. wikipedia.org
The stability of quaternary ammonium compounds can also be affected by factors such as temperature, the presence of strong acids or bases, and the nature of the counterion. For instance, alkaline stability studies on various quaternary ammonium cations have shown that while many exhibit high stability, the presence of benzyl groups, nearby heteroatoms, or electron-withdrawing species can significantly promote degradation reactions. nih.gov Cyclic quaternary ammonium compounds have shown exceptional stability in some studies. nih.gov Degradation can manifest as the appearance of alkyl halides, indicating de-quaternization. google.com Strategies to improve stability have included storage at low temperatures and the addition of stabilizing agents. google.com
Controlled environments for studying degradation typically involve exposing the compound to elevated temperatures, varying pH conditions (acidic or alkaline hydrolysis), and potentially oxidative or photolytic stress. nih.govnih.gov Monitoring the formation of degradation products using analytical techniques is crucial in these studies. nih.govich.org
Electrophilic and Nucleophilic Reactivity Profiles of this compound
The quaternary nitrogen center in this compound, being permanently positively charged and having no vacant low-energy orbitals or lone pairs, is neither electrophilic nor nucleophilic in the traditional sense. Electrophiles are species that accept electrons, typically having a positive charge or electron deficiency. unacademy.combyjus.com Nucleophiles are species that donate electrons, usually possessing a negative charge or a lone pair of electrons. unacademy.combyjus.combyjus.com The quaternary nitrogen fits neither of these descriptions.
However, the quaternary ammonium cation as a whole can influence the reactivity of other parts of the molecule or participate in reactions through its associated anion. The positive charge on the nitrogen can exert an inductive effect, making adjacent carbon atoms slightly more susceptible to nucleophilic attack if they are part of a suitable functional group or reaction center.
Furthermore, quaternary ammonium salts are known to undergo reactions where the C-N bond is cleaved, as discussed in the degradation section. These reactions, while involving the quaternary ammonium structure, are typically initiated by external reagents (like strong bases or nucleophiles) attacking a different part of the molecule, leading to the expulsion of the tertiary amine as a leaving group. rsc.org
Exploration of this compound as a Catalytic Species or Reagent in Chemical Transformations
Quaternary ammonium salts are widely employed as catalysts and reagents in various chemical transformations, primarily due to their ionic nature and ability to facilitate reactions between species in different phases.
A prominent application is their use as phase-transfer catalysts (PTCs). wikipedia.orgmdpi.com In phase-transfer catalysis, a quaternary ammonium cation transports an anionic reactant from an aqueous or solid phase into an organic phase, or vice versa, enabling reactions between reagents that would otherwise be immiscible. wikipedia.org The lipophilic nature of the organic substituents on the nitrogen allows the cation to reside in the organic phase, while its charge allows it to pair with and transport anions. This can significantly increase reaction rates and yields. wikipedia.org Examples include the generation of highly reactive species like dichlorocarbene. wikipedia.org
Quaternary ammonium compounds can also act as reagents in certain transformations, particularly those involving C-N bond cleavage as discussed earlier. rsc.org Aryl, benzyl, allyl, and propargyl quaternary ammonium salts, for instance, have been shown to participate in cross-coupling reactions, C-H functionalization, reductive deamination, and nucleophilic substitution reactions. rsc.org
The catalytic activity of quaternary ammonium salts can be influenced by the structure of the cation and the nature of the counterion. Studies have compared the catalytic activity of different quaternary ammonium salts in reactions like the synthesis of dialkyl sulfides under phase-transfer catalysis conditions. osti.gov Chiral quaternary ammonium salts have been developed for asymmetric catalysis, inducing stereochemistry in reactions like nucleophilic additions. nih.govacs.org
Solvent Effects on this compound Reactivity and Conformation
Solvent effects play a crucial role in the reactivity and, potentially, the conformation of ionic compounds like those containing a quaternary nitrogen center. The solvent environment can influence reaction rates, equilibria, and the stability of reactants, transition states, and products. researchgate.netosti.govmdpi.comrsc.orgcdnsciencepub.com
Solvent polarity can influence the rate constants of reactions involving quaternary ammonium salts. For example, studies on quaternization reactions have shown that reaction rates can increase with increasing solvent polarity. researchgate.net However, specific interactions like hydrogen bonding can lead to deviations from simple correlations with bulk solvent properties. researchgate.netmdpi.com
Solvent effects can also influence conformational equilibria if the organic substituents on the nitrogen are flexible. The degree of solvation and the nature of solvent-substituent interactions can affect the preferred spatial arrangement of these groups.
In catalytic applications like phase-transfer catalysis, the choice of solvent is critical as it affects the partitioning of reactants and the catalyst between phases, as well as the intrinsic reactivity within each phase. wikipedia.orgosti.gov Solvent effects can stabilize or destabilize transition states, thereby influencing the reaction rate and selectivity. osti.gov
Understanding solvent effects is essential for optimizing reaction conditions and predicting the behavior of quaternary ammonium compounds in various chemical processes.
Computational Chemistry and Theoretical Modeling of Chemical Compound Q Bu I
Quantum Chemical Calculations for Electronic Structure and Bonding Attributes of Q Bu-i
Quantum chemical calculations are fundamental for understanding the electronic structure and bonding within a molecule. Methods such as Density Functional Theory (DFT) or ab initio approaches (like Hartree-Fock or Møller-Plesset perturbation theory) can be employed. These calculations solve the electronic Schrödinger equation to approximate the wavefunction and energy of the molecule.
Key information obtained from these calculations includes:
Molecular Orbital Analysis: The energies and shapes of molecular orbitals (e.g., HOMO and LUMO) provide insights into the molecule's reactivity, indicating potential sites for electron donation or acceptance.
Charge Distribution: Calculations yield atomic charges and electrostatic potentials, revealing polar regions of the molecule that can participate in electrostatic interactions.
Bonding Analysis: Bond lengths, bond angles, and dihedral angles can be precisely determined, providing details about the molecular geometry. Analysis of Wiberg bond indices or Natural Bond Orbital (NBO) analysis can further describe the nature and strength of chemical bonds.
Vibrational Analysis: Calculating vibrational frequencies can confirm whether a located geometry corresponds to a minimum on the potential energy surface and can be used to predict spectroscopic properties like infrared and Raman spectra.
For a hypothetical compound "this compound", these calculations would provide a foundational understanding of its electronic nature and the characteristics of its chemical bonds, which are crucial for predicting its behavior.
Conformational Landscape Analysis and Energy Minima Determination for this compound
Molecules with rotatable bonds can exist in multiple three-dimensional arrangements called conformers. Conformational analysis aims to identify these different conformers and determine their relative energies. This is essential because the conformation of a molecule can significantly influence its properties and reactivity.
Methods for conformational analysis include:
Potential Energy Surface Scans: Systematically varying dihedral angles and calculating the energy at each step can reveal energy barriers and minima corresponding to different conformers.
Molecular Mechanics (MM): Force-field based methods provide a computationally less expensive way to explore conformational space, especially for larger molecules.
Low-Mode Molecular Dynamics: Simulations can help sample different conformations by applying random kicks along low-frequency vibrational modes.
The output of this analysis for "this compound" would be a set of stable conformers, their relative energies, and the energy barriers for interconversion between them. Identifying the lowest energy conformer (global minimum) and other significant local minima is critical for subsequent studies. Conformational analysis is mentioned in the context of designing compounds with specific binding conformations google.com and understanding crystalline polymorphism google.com.
Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior
Molecular Dynamics (MD) simulations explore the time-dependent behavior of a molecular system. By applying classical mechanics to atoms and molecules, MD simulations can simulate the movement and interactions of "this compound" with solvent molecules or other chemical species over a period.
MD simulations can provide insights into:
Solvation: How "this compound" interacts with solvent molecules, including the formation of solvation shells and the strength of solute-solvent interactions.
Conformational Flexibility in Solution: How the presence of a solvent affects the conformational preferences and dynamics of "this compound".
Intermolecular Interactions: Studying interactions between "this compound" molecules themselves or with other molecules, which is relevant for understanding aggregation or binding events.
Transport Properties: In some cases, MD can provide information about diffusion rates.
While the search results mention computational fluid dynamics dokumen.pub and docking simulations google.com, MD specifically focuses on the atomic-level motion and interactions relevant to a single molecule's behavior in its environment. For "this compound", MD simulations would offer a dynamic picture of its behavior beyond static energy calculations.
Structure-Property Relationship (SPR) Studies for Predicting Chemical Behavior (excluding direct physical properties)
Structure-Property Relationship (SPR) studies aim to correlate structural and electronic features of a molecule with its chemical behavior or activity. Unlike QSAR (Quantitative Structure-Activity Relationship) which often relates structure to biological activity, SPR in this context focuses on predicting chemical reactivity or interaction patterns based on calculated molecular descriptors.
Computational descriptors derived from quantum chemical calculations (Section 5.1) and conformational analysis (Section 5.2) are used in SPR studies. These can include:
Electronic Descriptors: Frontier orbital energies (HOMO/LUMO), ionization potential, electron affinity, partial atomic charges, dipole moment.
Steric Descriptors: Molecular volume, surface area, shape descriptors.
Conformational Descriptors: Energies and populations of different conformers.
By building models that relate these descriptors to known chemical reactions or interaction profiles of similar compounds, it might be possible to predict how "this compound" would behave in various chemical environments or its propensity to interact with specific reaction partners. The concept of structure-activity relationship studies is mentioned in the context of integrase inhibitors google.com and electrocatalysis researchgate.net.
Development of Predictive Models for this compound's Chemical Reactivity
Building upon SPR principles, computational data can be used to develop predictive models specifically for "this compound"'s chemical reactivity. This involves using computational results to understand reaction mechanisms, predict reaction rates, and identify preferred reaction pathways.
Approaches include:
Transition State (TS) Calculations: Identifying and characterizing the transition states of potential reactions involving "this compound" allows for the calculation of activation energies, which dictate reaction rates.
Reaction Pathway Mapping: Computational methods can explore different possible reaction routes and determine the most energetically favorable pathways.
Machine Learning Models: Using computational descriptors and known reactivity data for similar molecules, machine learning algorithms can be trained to predict the reactivity of "this compound" towards specific reagents or reaction types.
These predictive models would provide valuable insights into how "this compound" is likely to react under different conditions, guiding potential synthetic strategies or predicting its fate in various chemical processes.
Given that "this compound" appears to be a non-standard identifier, specific data tables pertaining directly to computational studies of this exact compound are not available in the searched literature. The discussion above describes the types of data and findings that would be generated if these standard computational chemistry methodologies were applied to a molecule like "this compound".
Analytical Methodologies for Research Scale Quantification and Characterization of Chemical Compound Q Bu I
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Quantification in Research Samples
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for the separation, identification, and quantification of chemical compounds. bitesizebio.combrewerscience.com The choice between these two methods is primarily dictated by the physicochemical properties of Q Bu-i, such as its volatility and thermal stability. brewerscience.com
High-Performance Liquid Chromatography (HPLC) is particularly suited for compounds that are non-volatile or thermally sensitive, as long as they are soluble in a liquid solvent. bitesizebio.com For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is often the initial approach due to its wide applicability for moderately polar to nonpolar compounds. researchgate.netinternationaljournalssrg.org A typical starting point for method development would involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). researchgate.nethealthinformaticsjournal.com Detection can be achieved using a Diode Array Detector (DAD) or a UV detector set at a wavelength where this compound exhibits maximum absorbance. internationaljournalssrg.orghealthinformaticsjournal.com For enhanced sensitivity and structural confirmation, HPLC can be coupled with mass spectrometry (HPLC-MS). healthinformaticsjournal.com
Gas Chromatography (GC) is the preferred method for volatile and thermally stable compounds. bitesizebio.combrewerscience.com If this compound meets these criteria, a GC method can provide high-resolution separation and sensitive detection. A common setup would employ a capillary column with a nonpolar or medium-polarity stationary phase. The sample, dissolved in a volatile solvent, is injected into a heated inlet where it is vaporized and carried through the column by an inert gas (e.g., helium or nitrogen). brewerscience.com A Flame Ionization Detector (FID) is a common choice for quantification due to its broad response to organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification. tentamus.com Should this compound be non-volatile, chemical derivatization can sometimes be employed to make it amenable to GC analysis. bitesizebio.com
The primary goal of these chromatographic methods in a research setting is to determine the purity of synthesized batches of this compound and to quantify its concentration in reaction mixtures or other sample matrices. tricliniclabs.commoravek.com Method validation, including assessment of linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), is crucial for ensuring reliable results. researchgate.netinternationaljournalssrg.org
| Parameter | HPLC Method Example | GC Method Example |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in Water B: Acetonitrile (Gradient) | Helium at 1 mL/min |
| Flow Rate | 1.0 mL/min | N/A (Constant Flow) |
| Injection Volume | 10 µL | 1 µL (Splitless) |
| Oven Temperature | 40 °C | 50 °C (hold 2 min) to 300 °C at 10 °C/min |
| Detector | DAD (254 nm) | Mass Spectrometer (Scan mode) |
Capillary Electrophoresis and Related Separation Techniques for this compound Analysis
Capillary Electrophoresis (CE) offers a powerful alternative and complementary approach to HPLC and GC for the analysis of this compound. nih.gov CE is a high-resolution separation technique that utilizes an electric field to separate charged molecules based on their charge-to-mass ratio. longdom.org Its advantages include high efficiency, short analysis times, and minimal sample and solvent consumption. nih.govlongdom.org
For the analysis of this compound, the most common mode of CE is Capillary Zone Electrophoresis (CZE), which is suitable for charged analytes. nih.gov If this compound is a neutral compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants to form micelles, can be employed for separation. nih.gov The separation in CE is influenced by several factors, including the pH and composition of the background electrolyte (BGE), the applied voltage, and the capillary temperature. longdom.orgmdpi.com
| Parameter | Condition |
|---|---|
| Capillary | Fused silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte (BGE) | 25 mM Sodium phosphate (B84403) buffer, pH 7.0 |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 254 nm |
CE is particularly valuable for the analysis of ionic or highly polar compounds that may be challenging to retain and resolve by RP-HPLC. It can also be a powerful tool for chiral separations if this compound is a chiral molecule, by adding a chiral selector to the BGE. acs.org
Advanced Spectroscopic Probes for In Situ Monitoring of this compound Reactions
In situ spectroscopic monitoring provides real-time insights into the progress of chemical reactions involving this compound, enabling the study of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions. labcompare.comspectroscopyonline.com Techniques such as Fourier-Transform Infrared (FTIR), Raman, and UV-Visible spectroscopy are commonly employed for this purpose. researchgate.netnih.gov
Fiber-optic probes can be directly inserted into the reaction vessel, allowing for continuous data acquisition without the need for sampling. rsc.org For instance, an FTIR probe can monitor the disappearance of reactant peaks and the appearance of product peaks, providing a kinetic profile of the reaction. researchgate.net This real-time data is invaluable for understanding the reaction mechanism and for ensuring reaction completion in the synthesis of this compound.
Microfluidic Platforms for Accelerated Reaction Screening and Analysis of this compound Derivatives
Microfluidic platforms, or "lab-on-a-chip" systems, offer significant advantages for the high-throughput screening of reaction conditions and the analysis of this compound derivatives. nih.govnih.gov These devices utilize micro-scale channels to manipulate small volumes of fluids, enabling rapid mixing, precise temperature control, and reduced reagent consumption. nih.govresearchgate.net
By integrating microreactors with online analytical techniques such as mass spectrometry, it is possible to perform hundreds or even thousands of reactions in a short period. acs.orgacs.org This allows for the rapid optimization of reaction parameters (e.g., temperature, catalysts, stoichiometry) for the synthesis of this compound and its analogues. The small scale also enhances safety when working with potentially hazardous reagents. researchgate.net
Automation and Robotics in the Synthesis and Characterization Workflow for this compound
The integration of automation and robotics can significantly enhance the efficiency and reproducibility of the synthesis and characterization workflow for this compound. wikipedia.orgnih.gov Automated synthesis platforms can perform multi-step reactions, purifications, and sample workups with minimal human intervention. nih.govresearchgate.net These systems often employ robotic arms to move vials and operate liquid handling systems. researchgate.net
Following synthesis, automated systems can prepare samples for analysis and inject them into analytical instruments like HPLC or GC. researchgate.net The data generated can then be automatically processed and analyzed. This automated workflow not only increases throughput but also reduces the potential for human error, leading to more reliable and consistent research data. nih.gov The development of such systems is crucial for building large libraries of this compound derivatives for structure-activity relationship (SAR) studies. nih.gov
Exploration of Chemical and Material Science Applications of Chemical Compound Q Bu I in Research
Q Bu-i as a Scaffold or Building Block in the Synthesis of Complex Molecular Architectures
No available research explicitly describes the use of a compound named "this compound" as a scaffold or building block in the synthesis of complex molecular architectures.
Integration of this compound into Designed Polymeric Systems and Supramolecular Assemblies
There is no information in the public domain regarding the integration of "this compound" into polymeric systems or its use in the formation of supramolecular assemblies.
Research into Non-Biological Catalytic Systems Incorporating this compound
There is no published research on non-biological catalytic systems that incorporate a compound referred to as "this compound".
Potential of this compound in Enabling Novel Green Chemistry Syntheses and Processes
The potential of "this compound" in the context of green chemistry has not been explored in any available scientific literature.
Future Research Directions and Unresolved Questions in Q Bu I Chemistry
Advancements in Stereocontrolled Synthesis
The precise three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is crucial as it dictates the molecule's properties and biological activity. Stereocontrolled synthesis, the ability to selectively produce a specific stereoisomer of a molecule, is a significant area of research. wikipedia.orgillinois.edu
Recent progress has focused on the development of novel chiral catalysts and auxiliaries that can direct the formation of a desired stereoisomer with high efficiency and selectivity. researchgate.net These advancements are critical in medicinal chemistry, where different enantiomers of a drug can have vastly different therapeutic effects. nih.gov Future research will likely focus on creating more robust and versatile catalysts that can be applied to a wider range of chemical transformations. Additionally, the development of automated synthesis platforms is poised to accelerate the discovery and optimization of stereocontrolled reactions. wikipedia.orgbris.ac.uk
Expanding the Scope of Chemical Reactivity and Catalytic Applications
The discovery of new chemical reactions and the expansion of the applications of catalysis are central to the advancement of chemical synthesis. openaccessjournals.com Researchers are constantly seeking to develop novel catalytic systems that can enable previously impossible transformations, often with higher efficiency and selectivity.
Key areas of future research include the development of catalysts for C-H activation, which would allow for the direct functionalization of ubiquitous carbon-hydrogen bonds, and the design of catalysts that can utilize abundant and renewable feedstocks. acs.orgresearchgate.net Furthermore, the field of nanocatalysis is emerging as a promising area, with nanomaterials exhibiting unique catalytic properties due to their high surface-area-to-volume ratio and quantum effects. rsc.org
Table 1: Comparison of Traditional vs. Emerging Catalytic Strategies
| Feature | Traditional Catalysis | Emerging Catalytic Strategies (e.g., C-H Activation, Nanocatalysis) |
|---|---|---|
| Substrate Scope | Often limited to pre-functionalized molecules | Broader scope, including unactivated C-H bonds |
| Atom Economy | Can be lower due to the need for activating groups | Potentially higher, with fewer synthetic steps |
| Catalyst Design | Often based on precious metals | Exploration of earth-abundant metals and nanomaterials |
| Reaction Conditions | Can require harsh conditions | Milder and more sustainable reaction conditions |
Development of Advanced Computational Models
Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to model and predict the behavior of molecules and reactions. wikipedia.orgfalconediting.com Advanced computational models can provide valuable insights into reaction mechanisms, predict the properties of new molecules, and guide the design of new catalysts and materials. stmjournals.comaip.org
Future advancements in this field will likely involve the development of more accurate and efficient computational methods, leveraging the power of machine learning and artificial intelligence to analyze large datasets and predict chemical phenomena. thecalculatedchemist.commit.edu These models will be crucial for tackling complex chemical systems, such as those involved in biological processes and materials science. falconediting.com
Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are becoming increasingly important in both academic and industrial research. thecalculatedchemist.comchemistryjournals.net This includes the development of synthetic routes that use renewable resources, reduce waste, and employ less hazardous substances. wisdomlib.org
Future research in this area will focus on several key strategies:
Use of Renewable Feedstocks: Replacing fossil fuel-based starting materials with biomass and other renewable resources. acs.org
Development of Greener Solvents: Finding alternatives to volatile and toxic organic solvents.
Energy Efficiency: Designing chemical processes that require less energy.
Waste Minimization: Developing reactions with high atom economy that generate minimal byproducts. chemistryjournals.net
The ultimate goal is to create a more sustainable chemical industry that can meet the needs of society without harming the environment. mdpi.com
Emerging Analytical Technologies for Comprehensive Characterization and Mechanistic Elucidation
The ability to thoroughly characterize chemical compounds and understand the mechanisms of chemical reactions is fundamental to chemical research. solubilityofthings.com Emerging analytical technologies are providing chemists with increasingly powerful tools to probe the molecular world.
Advances in mass spectrometry, for instance, allow for highly sensitive and accurate determination of molecular structures. pharmtech.com Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, provide detailed information about the connectivity and functional groups within a molecule. solubilityofthings.com Furthermore, the development of in-situ analytical techniques allows researchers to monitor chemical reactions in real-time, providing valuable insights into reaction kinetics and mechanisms. mdpi.com Future trends will likely involve the integration of multiple analytical techniques and the use of sophisticated data analysis methods to gain a more complete understanding of complex chemical systems. theindustryleaders.org
Q & A
Q. How should researchers design experiments involving Q Methodology to ensure methodological rigor?
Q Methodology requires structured steps: (1) Develop a concourse (collection of statements representing viewpoints on the topic), (2) Select a Q sample (subset of statements for sorting), (3) Recruit participants (P set) to rank statements, and (4) Use factor analysis to identify shared perspectives. Ensure representativeness in the concourse and validate the Q sample through pilot testing. Statistical rigor is maintained via centroid factor extraction and varimax rotation to minimize subjectivity .
Q. What statistical methods validate the reliability of Q Methodology results?
Reliability is assessed through factor loadings (≥0.40 indicates strong associations) and explained variance (≥50% total variance suggests robust factor structure). Use Kendall’s coefficient of concordance to evaluate inter-rater agreement. For validity, apply cross-validation by comparing results with independent qualitative interviews .
How can researchers formulate focused research questions for Q studies?
Use the P-E/I-C-O framework : Define Population (e.g., stakeholders), Exposure/Intervention (e.g., policy impact), Comparison (e.g., pre/post-intervention), and Outcome (e.g., attitudinal shifts). Example: "How do healthcare providers (P) perceive telemedicine (E) compared to in-person care (C) in terms of patient outcomes (O)?" .
Q. What are common pitfalls in data collection for Q Methodology studies?
Avoid biased statement selection (ensure concourse diversity) and inadequate participant sampling (use purposive sampling to capture diverse viewpoints). Pilot-test the Q-sort grid to confirm clarity and avoid floor/ceiling effects in rankings .
Q. How do researchers select between qualitative and quantitative data collection methods in Q studies?
Q Methodology is inherently mixed-methods: quantitative (factor analysis) and qualitative (interpretation of factors). Pair with follow-up interviews to contextualize statistical findings. Use triangulation to strengthen validity .
Advanced Research Questions
Q. How should researchers resolve contradictions between factor analysis results and qualitative data in Q studies?
Apply abductive reasoning: Re-examine factor loadings for misclassified statements and conduct member-checking with participants. Use negative case analysis to explore outliers and refine factor interpretations. Document discrepancies in limitations .
Q. What advanced techniques enhance Q Methodology’s applicability to complex sociotechnical systems?
Integrate design science principles: Develop artifacts (e.g., decision-support tools) based on Q-derived perspectives. Validate artifacts through iterative cycles of build-evaluate and measure utility via Technology Acceptance Model (TAM) metrics (perceived usefulness/ease of use) .
Q. How can researchers ensure transparency in reporting Q Methodology studies?
Follow SRQR (Standards for Reporting Qualitative Research): Detail concourse development, Q-sample selection criteria, factor extraction/rotation protocols, and participant demographics. Provide raw data in supplementary materials for reproducibility .
Q. What strategies address low factor loadings or cross-loadings in Q studies?
Re-rotate factors using oblique rotation (e.g., promax) to accommodate correlated perspectives. Remove statements with cross-loadings >0.30 or revise ambiguous wording. Replicate the study with a revised Q sample if unresolved .
Q. How can Q Methodology be integrated with structural equation modeling (SEM) for deeper insights?
Use Q-derived factors as latent variables in SEM to model causal relationships. For example, test how stakeholder perspectives (Q factors) mediate policy adoption (SEM outcome). Validate the hybrid model using goodness-of-fit indices (CFI >0.90, RMSEA <0.08) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
